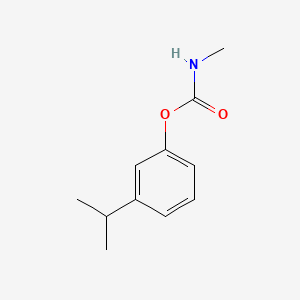
m-Cumenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998)
Aplicaciones Científicas De Investigación
Toxicity and Insect Control
- m-Cumenyl methylcarbamate is studied for its toxicity and anticholinesterase activity in insects, contributing to pest control research. It has been evaluated for its effectiveness against various fly species, demonstrating varied levels of toxicity and enzyme inhibition (Respicio & Sherman, 1972).
Residue Analysis in Agricultural Products
- This compound's residues and metabolites can be analyzed in agricultural products. Techniques like high-performance liquid chromatography have been employed to estimate residue levels in beef tissue and fat, highlighting its implications in food safety (Clegg, Roberts, & Rzecki, 1985).
Microbial Metabolism
- Understanding microbial metabolism of compounds like m-Cumenyl methylcarbamate is essential in environmental studies. Research on how fungi metabolize this compound has shed light on its behavior in soil ecosystems (Suzuki & Takeda, 1976).
Biological Monitoring and Metabolism
- Studies have been conducted on the metabolism of carbamate insecticides, including m-Cumenyl methylcarbamate, in various biological systems. This research is critical for understanding the environmental and health impacts of these chemicals (Schettgen, Weiss, & Angerer, 2001).
Insecticide Efficacy and Environmental Interaction
- The efficacy of m-Cumenyl methylcarbamate as an insecticide and its environmental interaction, particularly in agricultural settings, has been a subject of study. This includes research on its effects on different insect species and its behavior under various environmental conditions (Endo & Masuda, 1980).
Atmospheric Chemical Reactions
- The chemical behavior of m-Cumenyl methylcarbamate in the atmosphere, particularly its reactions with radicals like OH, has been explored. These studies are crucial for understanding the environmental fate of this chemical (Zhang et al., 2012).
Radiolabeling for Research
- Radiolabeling techniques have been developed for m-Cumenyl methylcarbamate, aiding in tracing and studying its distribution and metabolism in various systems (Krishna, Dorough, & Casida, 1962).
Comparative Metabolism Studies
- Comparative studies on the metabolism of various carbamates, including m-Cumenyl methylcarbamate, provide insights into their biological transformations and potential environmental impacts (Sonawane & Knowles, 1971).
Propiedades
Número CAS |
64-00-6 |
|---|---|
Nombre del producto |
m-Cumenyl methylcarbamate |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-10(7-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
GYKXQTKSWLAUIT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)NC |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)NC |
Color/Form |
White crystalline solid |
melting_point |
162 to 165 °F (EPA, 1998) 73.0 °C 72 to 74 °C |
Otros números CAS |
64-00-6 |
Descripción física |
Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998) |
Pictogramas |
Acute Toxic |
Vida útil |
This cmpd is stable to heat, light, & hydrolysis under normal conditions. |
Solubilidad |
4.40e-04 M 10% in isophorone; 10% in xylene; 20% in toluene; 20% in toluene; 40% in isopropanol; 50% in acetone; 60% in dimethylformamide. Practically insoluble in cyclohexane. In water, 85 ppm at 30 °C In water, 270 mg/L at 25 °C /Estimated/ |
Presión de vapor |
4.4X10-3 mm Hg at 25 °C /Estimated/ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



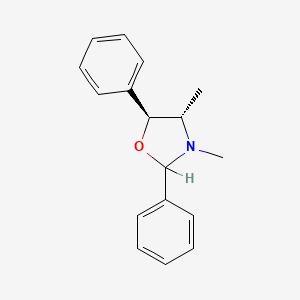
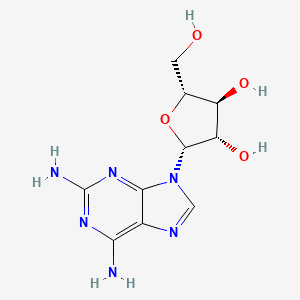
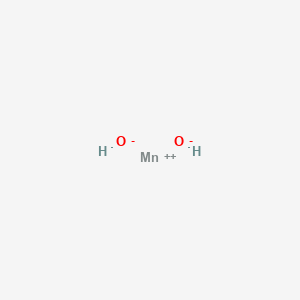
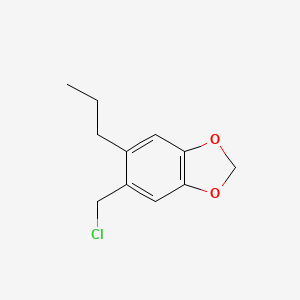
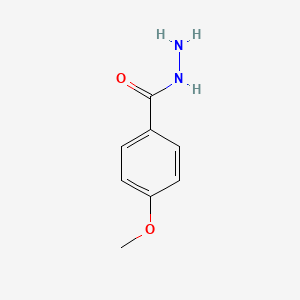
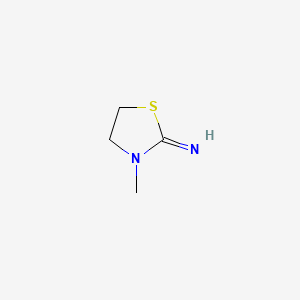
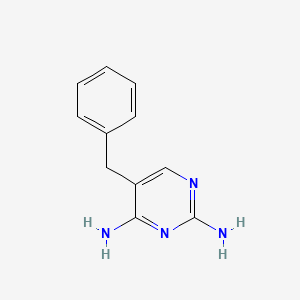
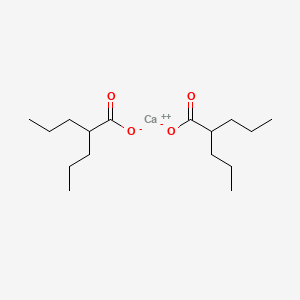
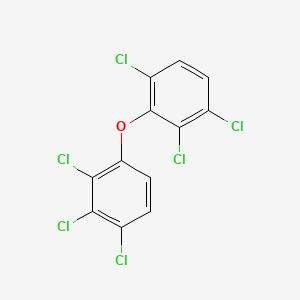
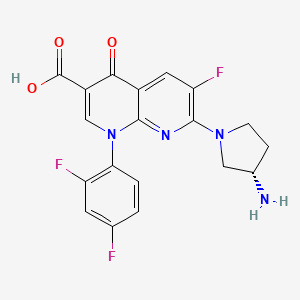
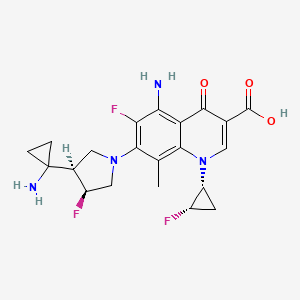
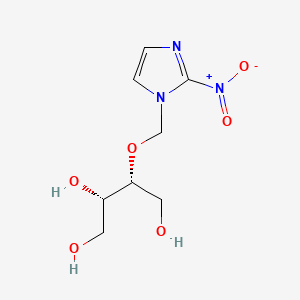
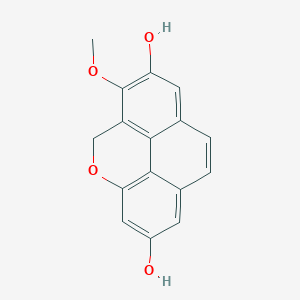
![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)